{4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzylidene}propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-CYANO-2-{4-[(2,4-DICHLOROBENZYL)OXY]-3-ETHOXYPHENYL}VINYL CYANIDE is a complex organic compound characterized by its unique structure, which includes a cyano group, a dichlorobenzyl group, and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-CYANO-2-{4-[(2,4-DICHLOROBENZYL)OXY]-3-ETHOXYPHENYL}VINYL CYANIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,4-dichlorobenzyl chloride with 3-ethoxyphenol in the presence of a base to form the corresponding ether. This intermediate is then subjected to a Knoevenagel condensation reaction with malononitrile to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
1-CYANO-2-{4-[(2,4-DICHLOROBENZYL)OXY]-3-ETHOXYPHENYL}VINYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-CYANO-2-{4-[(2,4-DICHLOROBENZYL)OXY]-3-ETHOXYPHENYL}VINYL CYANIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-CYANO-2-{4-[(2,4-DICHLOROBENZYL)OXY]-3-ETHOXYPHENYL}VINYL CYANIDE involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The dichlorobenzyl and ethoxyphenyl groups may enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorobenzyl cyanide
- 3-Ethoxy-4-hydroxybenzyl cyanide
- 4-(2,4-Dichlorobenzyl)oxy-3-methoxyphenyl cyanide
Uniqueness
1-CYANO-2-{4-[(2,4-DICHLOROBENZYL)OXY]-3-ETHOXYPHENYL}VINYL CYANIDE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H14Cl2N2O2 |
---|---|
Molecular Weight |
373.2 g/mol |
IUPAC Name |
2-[[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C19H14Cl2N2O2/c1-2-24-19-8-13(7-14(10-22)11-23)3-6-18(19)25-12-15-4-5-16(20)9-17(15)21/h3-9H,2,12H2,1H3 |
InChI Key |
PQRLHQLPEBDVFX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C#N)OCC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.